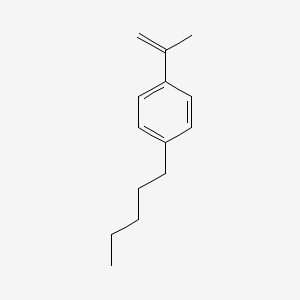![molecular formula C7H11ClHg B14486159 Chloro[(cyclohex-1-en-1-yl)methyl]mercury CAS No. 64120-44-1](/img/structure/B14486159.png)
Chloro[(cyclohex-1-en-1-yl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a cyclohex-1-en-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(cyclohex-1-en-1-yl)methyl]mercury typically involves the reaction of cyclohex-1-en-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated systems and closed reactors can help minimize exposure and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[(cyclohex-1-en-1-yl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.
Applications De Recherche Scientifique
Chloro[(cyclohex-1-en-1-yl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications and toxicity studies.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism by which Chloro[(cyclohex-1-en-1-yl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction with biological molecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar in structure but lacks the mercury center.
Cyclohexenone: Contains a cyclohexene ring but differs in functional groups.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Similar cyclohexenylmethyl group but bonded to a benzene ring instead of mercury.
Uniqueness
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
64120-44-1 |
|---|---|
Formule moléculaire |
C7H11ClHg |
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
chloro(cyclohexen-1-ylmethyl)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-7-5-3-2-4-6-7;;/h5H,1-4,6H2;1H;/q;;+1/p-1 |
Clé InChI |
OCSMIRPHOGIRLK-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(=CC1)C[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




propanedioate](/img/structure/B14486103.png)


![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)






![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)

